Methyl 4-((isopropylamino)methyl)benzoate

Descripción general

Descripción

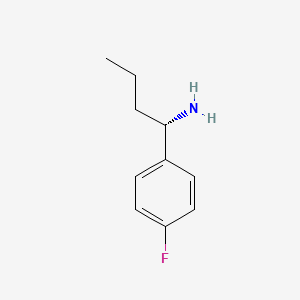

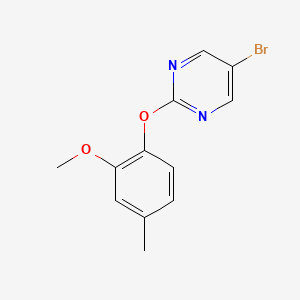

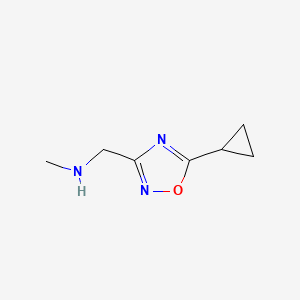

“Methyl 4-((isopropylamino)methyl)benzoate” is a chemical compound . It contains a total of 32 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aliphatic secondary amine .

Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered aromatic ring, an ester group, and an aliphatic secondary amine . The IUPAC name is methyl 4-[(propan-2-ylamino)methyl]benzoate .Chemical Reactions Analysis

Esters, such as “this compound”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Additionally, esters can undergo trans-esterification reactions to form different esters .Aplicaciones Científicas De Investigación

Fluorescence Properties

Methyl 4-(N,N-dimethylamino)benzoate has been studied for its fluorescence properties in various solvents, exhibiting "normal" fluorescence in most solvents and a longer wavelength fluorescence band in acetonitrile, attributed to excited dimer fluorescence. This research indicates potential applications in fluorescence-based studies and technologies (Revill & Brown, 1992).

Synthesis and Organic Synthesis Applications

The synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate has been described, highlighting the compound's role as an intermediate in various organic syntheses. Such esters are used as pharmaceutical intermediates and in the flavor and perfume industry, suggesting a broad range of applications in organic chemistry and industrial manufacturing (Popovski, Mladenovska, & Panovska, 2010).

Intermediate in Natural Product Synthesis

Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate has been identified as an important intermediate for the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities. This underscores the compound's significance in the synthesis of biologically active natural products (Lou Hong-xiang, 2012).

Vibrational Spectroscopy and Biomolecular Study

Studies on Methyl benzoate, closely related to Methyl 4-((isopropylamino)methyl)benzoate, in vibrational spectroscopy have implications for understanding biomolecular structures. This research provides insights into molecular vibrational coupling topology, relevant for biomolecule analysis and drug design (Maiti, 2014).

Calorimetric Studies

Methyl 4-hydroxybenzoate (methyl paraben), a related compound, has been used in calorimetric studies, illustrating its potential in validating thermal output in various analytical techniques. Such research can enhance the understanding of thermochemical properties of similar compounds (O'Neill et al., 2003).

Electrochromic Properties

Research on pyrrole derivatives linked to benzoic acid, like this compound, demonstrates their application in electrochromic devices, potentially useful in developing new types of electronic displays or smart windows (Almeida et al., 2017).

Liquid Crystal Technology

Studies on the mesophase behavior of aryl 4-alkoxyphenylazo benzoates, including compounds structurally similar to this compound, reveal potential applications in liquid crystal technology, which could be significant for display technologies and optical devices (Naoum et al., 2015).

Crystal Growth Studies

Research on the growth, optical, thermal, and mechanical studies of methyl 4-hydroxybenzoate single crystals indicates applications in crystallography and materials science. Understanding these properties is crucial for developing new materials with specific optical or mechanical characteristics (Vijayan et al., 2003).

Insecticidal Applications

Methyl benzoate, a related compound, has shown larvicidal activity against mosquitoes, suggesting potential use as an environmentally friendly insecticide in mosquito control (Mostafiz et al., 2022).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it is combustible and harmful if swallowed. It may cause skin and eye irritation and may be harmful to aquatic life . It’s recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propiedades

IUPAC Name |

methyl 4-[(propan-2-ylamino)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)13-8-10-4-6-11(7-5-10)12(14)15-3/h4-7,9,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGCRDOLUZFFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)

![2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1437540.png)